molecular formula C16H24N2O B1403308 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline CAS No. 213414-49-4

4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline

Cat. No.: B1403308
CAS No.: 213414-49-4
M. Wt: 260.37 g/mol
InChI Key: FFKQECVEQDUPEZ-UHFFFAOYSA-N
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Description

4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline , also known by its chemical formula C9H19N , is an organic compound belonging to the amine class. It appears as a colorless liquid with a distinct amine-like odor . This compound serves as a hindered base in chemistry, and its derivatives play a crucial role as hindered amine light stabilizers . Additionally, it serves as a precursor for other strong bases, such as lithium tetramethylpiperidide and the radical species TEMPO .


Synthesis Analysis

Several synthetic routes for This compound have been reported. One common method involves the conjugate addition reaction of ammonia to phorone , resulting in an intermediate called triacetone amine . Subsequently, a Wolff-Kishner reaction reduces the triacetone amine to yield the desired compound .


Molecular Structure Analysis

The molecular formula of This compound is C9H19N . It consists of a piperidine ring with four tert-butyl groups (2,2,6,6-tetramethyl substitution) and an aniline functional group. The compound’s structure contributes to its unique properties and reactivity .


Chemical Reactions Analysis

While direct applications of This compound are limited, its derivatives find use as stabilizers in various chemical processes. These derivatives enhance the stability of polymers, plastics, and other materials by inhibiting degradation caused by light exposure .


Physical and Chemical Properties Analysis

  • Odor : “Fishy,” amine-like

Scientific Research Applications

Polymer Synthesis and Properties

4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline and its derivatives have been extensively studied for their applications in polymer synthesis and properties enhancement. A notable example is the synthesis of novel nitroxide radical polymer-containing conductive polyaniline, which has shown improved charge migration along the polymer backbone and enhanced electrochemical properties, making it a potential candidate for organic cathode applications (Xu et al., 2016).

Oxidation Reactions

These compounds have been utilized in oxidation reactions. For instance, they have been involved in the oxidation of polymeric terminal diols with iron(III) or copper(II) salts, demonstrating their capability to mediate redox reactions and their potential in synthesizing polymers containing carbonyl moieties (Yoshida et al., 1992).

Electroluminescence Applications

Compounds related to this compound have been studied for electroluminescence applications. For example, N,N-Di(6-phenylpyridin-2-yl)aniline derivatives have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes, which have shown potential in organic light-emitting diode (OLED) applications (Vezzu et al., 2010).

Suppression and Control in Polymer Crosslinking

Additionally, derivatives of this compound, such as TEMPO (2,2,6,6-tetramethylpiperidinyl-oxy) and its variants, have been used for scorch suppression, cure control, and functionalization in the crosslinking of polyethylene. This demonstrates their utility in enhancing the performance and stability of polymeric materials (Chaudhary et al., 2007).

Novel Material Synthesis

The versatility of these compounds extends to the synthesis of novel materials. For instance, 4-azidoaniline-based electropolymers have been explored as a building block for functionalization of conductive surfaces, showing the diverse applications of these compounds in material science (Coates et al., 2012).

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. As a hindered base, it participates in various reactions by donating or accepting protons. Its role in stabilizing materials involves scavenging free radicals and preventing photochemical degradation .

Safety and Hazards

  • Precautionary Measures : Handle with care, avoid contact with skin and eyes, use appropriate protective equipment, and store away from incompatible materials. Refer to safety data sheets for detailed precautions .

Future Directions

Research on 4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline continues to explore its applications in materials science, polymer stabilization, and organic synthesis. Investigating novel derivatives and understanding their reactivity will contribute to future advancements in this field .

Properties

IUPAC Name

(4-aminophenyl)-(2,2,6,6-tetramethylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-15(2)10-5-11-16(3,4)18(15)14(19)12-6-8-13(17)9-7-12/h6-9H,5,10-11,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKQECVEQDUPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1C(=O)C2=CC=C(C=C2)N)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190620
Record name (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213414-49-4
Record name (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213414-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(2,2,6,6-tetramethyl-1-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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